3-Bromo-2-methylbenzhydrazide chemical properties
3-Bromo-2-methylbenzhydrazide chemical properties
An In-Depth Technical Guide to 3-Bromo-2-methylbenzhydrazide: Properties, Synthesis, and Applications
Introduction
3-Bromo-2-methylbenzhydrazide, identified by CAS Number 108485-07-0, is a substituted aromatic hydrazide compound.[1][2] While not as extensively documented as commodity chemicals, it represents a significant scaffold in the field of medicinal chemistry and organic synthesis. Its structural framework, featuring a bromine atom and a methyl group on the benzene ring ortho and meta to the hydrazide moiety, offers unique steric and electronic properties that can be exploited in drug design.
This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of the known and extrapolated properties of 3-Bromo-2-methylbenzhydrazide. It will cover its core chemical characteristics, a detailed and rationalized synthetic protocol, anticipated spectroscopic signatures, and its potential applications as a versatile intermediate for creating novel therapeutic agents. The broader class of benzhydrazides is well-established for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, positioning this specific derivative as a compound of considerable interest.[3][4][5]
Core Chemical & Physical Properties
The fundamental properties of 3-Bromo-2-methylbenzhydrazide are summarized below. This data is crucial for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| Chemical Name | 3-Bromo-2-methylbenzhydrazide | [1][2] |
| CAS Number | 108485-07-0 | [1][2] |
| Molecular Formula | C₈H₉BrN₂O | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Inferred to be a solid, based on its precursor, 3-bromo-2-methylbenzoic acid, which is a white to pale orange solid.[6][7] | N/A |
| Melting Point | Data not explicitly available. The direct precursor, 3-bromo-2-methylbenzoic acid, has a melting point of 152-156 °C.[8] | N/A |
| Solubility | Data not explicitly available. The precursor acid is soluble in solvents like chloroform and methanol.[6] Hydrazides typically show solubility in polar organic solvents. | N/A |
Synthesis and Mechanistic Rationale
The most direct and common pathway for synthesizing benzhydrazides is through the hydrazinolysis of the corresponding benzoic acid ester. This two-step process is generally efficient and begins with the readily available substituted benzoic acid.
Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of 3-Bromo-2-methylbenzhydrazide, starting from 3-Bromo-2-methylbenzoic acid.
Step 1: Esterification - Synthesis of Methyl 3-bromo-2-methylbenzoate
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Rationale: The carboxylic acid is first converted to a methyl ester. This is a critical activation step, as the ester carbonyl is more susceptible to nucleophilic attack by hydrazine than the carboxylic acid itself, which would engage in a non-productive acid-base reaction. Oxalyl chloride is used to form an acyl chloride intermediate, which then reacts rapidly with methanol.
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Procedure:
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To a solution of 3-bromo-2-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[9]
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Slowly add oxalyl chloride (1.2 equivalents) to the mixture at room temperature. The reaction will effervesce as gas evolves.[9]
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Stir the reaction mixture for 2 hours at ambient temperature, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
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Suspend the resulting crude acyl chloride residue in anhydrous methanol and stir.[9]
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Remove the methanol under reduced pressure. The resulting residue is crude Methyl 3-bromo-2-methylbenzoate, which can be purified by flash column chromatography if necessary.
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Step 2: Hydrazinolysis - Synthesis of 3-Bromo-2-methylbenzhydrazide
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Rationale: The purified methyl ester is reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide product. Refluxing provides the necessary energy to drive the reaction to completion.
-
Procedure:
-
In a round-bottomed flask, dissolve Methyl 3-bromo-2-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[5]
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Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[5] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product, 3-Bromo-2-methylbenzhydrazide, should form.[5]
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Filter the solid product, wash thoroughly with cold water to remove any unreacted hydrazine hydrate, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if required.[5]
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Visualization of Synthesis Workflow
Caption: Two-step synthesis of 3-Bromo-2-methylbenzhydrazide.
Anticipated Spectroscopic Characterization
For a researcher who has synthesized this compound, structural confirmation via spectroscopy is the essential next step. While a definitive database spectrum is not publicly available, the expected spectral data can be reliably predicted based on its structure.
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¹H NMR Spectroscopy:
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Aromatic Protons (3H): Expect complex signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct splitting (doublets, triplets, or doublet of doublets).
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Methyl Protons (3H): A sharp singlet peak is expected around 2.5-2.7 ppm.[7]
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Amide Proton (1H, -CONH-): A broad singlet, typically downfield (>8.0 ppm), which is exchangeable with D₂O.
-
Amine Protons (2H, -NH₂): A broad singlet, typically more upfield than the amide proton, also exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
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Expect a total of 8 distinct carbon signals corresponding to the 8 unique carbon environments in the molecule.
-
The carbonyl carbon (C=O) will be the most downfield signal, typically in the 165-175 ppm range.
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Six signals will appear in the aromatic region (~120-140 ppm), including the carbon atoms attached to bromine and the methyl group.
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The methyl carbon will be the most upfield signal, typically around 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the -NH₂ group, and a broader band for the -CONH- group.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹.
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Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Bromo-2-methylbenzhydrazide lies in its potential as a versatile building block for constructing more complex molecules with therapeutic potential. The hydrazide functional group is a key handle for derivatization.
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Scaffold for Bioactive Molecules: The precursor, 3-Bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of α-2 adrenoceptor agonists, Smoothened (Smo) receptor antagonists, and HIV-1 entry inhibitors.[6][7] This establishes a strong precedent for the biological relevance of the 3-bromo-2-methylphenyl scaffold. The hydrazide derivative allows for the exploration of new chemical space built upon this validated core.
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Synthesis of Hydrazones: Hydrazides readily condense with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry for drug discovery. Hydrazone derivatives are widely reported to possess a vast range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[10]
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Chelating Agents and Antioxidants: The benzhydrazide moiety can act as a chelating agent for metal ions and can scavenge free radicals, giving rise to antioxidant properties.[3][4] This is a valuable feature in designing drugs for diseases involving oxidative stress.
Logical Framework for Application
Caption: Role of 3-Bromo-2-methylbenzhydrazide as a key intermediate.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Bromo-2-methylbenzhydrazide. However, based on data for structurally similar compounds like m-Bromobenzohydrazide and 3-Bromobenzoic acid, the following precautions are advised:
-
Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12] Use only in a well-ventilated area, preferably a chemical fume hood.[12][13]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Conclusion
3-Bromo-2-methylbenzhydrazide is a valuable chemical intermediate whose utility is derived from its unique substitution pattern and the reactive hydrazide functional group. While its own physicochemical properties are not yet fully characterized in public literature, its synthesis is straightforward from its corresponding benzoic acid. Its primary importance for researchers lies in its role as a versatile scaffold for the synthesis of hydrazones and other heterocyclic systems, leveraging the established biological significance of the benzhydrazide class and its specific 3-bromo-2-methylphenyl core. Adherence to standard laboratory safety protocols for handling irritant chemicals is essential when working with this compound.
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